molecular formula C18H18N2O4 B355827 4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 941466-07-5

4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B355827
CAS No.: 941466-07-5
M. Wt: 326.3g/mol
InChI Key: QITCFIVYYVAMNI-UHFFFAOYSA-N
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Description

4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C18H18N2O4 and a molecular weight of 326.35 g/mol This compound is characterized by its complex structure, which includes an anilino group, a carbonyl group, and a butanoic acid moiety

Preparation Methods

The synthesis of 4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with methyl isocyanate to form N-methylaniline.

    Coupling Reaction: N-methylaniline is then reacted with 3-nitrobenzoyl chloride to form 3-[(Methylanilino)carbonyl]aniline.

    Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Final Coupling: The resulting compound is then coupled with succinic anhydride to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[3-[methyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20(15-8-3-2-4-9-15)18(24)13-6-5-7-14(12-13)19-16(21)10-11-17(22)23/h2-9,12H,10-11H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCFIVYYVAMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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